molecular formula C10H21NO3 B2581168 Tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate CAS No. 2290891-86-8

Tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate

Cat. No.: B2581168
CAS No.: 2290891-86-8
M. Wt: 203.282
InChI Key: BUQMELIOJVZHGM-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate is a chemical compound with the molecular formula C10H21NO3 and a molecular weight of 203.28 g/mol . It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable hydroxypentan-3-yl derivative. One common method involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions . The reaction proceeds smoothly with Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation in one pot.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable process compared to traditional batch methods . These systems allow for the direct introduction of the tert-butoxycarbonyl group into various organic compounds.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using tert-butyl hydroperoxide.

    Reduction: Reduction reactions can be performed using suitable reducing agents.

    Substitution: The compound can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include tert-butyl hydroperoxide, benzyl cyanide, and various nucleophiles . Reaction conditions typically involve mild temperatures and the use of metal-free catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with tert-butyl hydroperoxide can yield tert-butyl esters .

Scientific Research Applications

Tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and carbamate groups allow it to participate in various biochemical reactions, including enzyme inhibition and protein modification .

Properties

IUPAC Name

tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO3/c1-5-8(6-7-12)11-9(13)14-10(2,3)4/h8,12H,5-7H2,1-4H3,(H,11,13)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUQMELIOJVZHGM-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCO)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CCO)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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